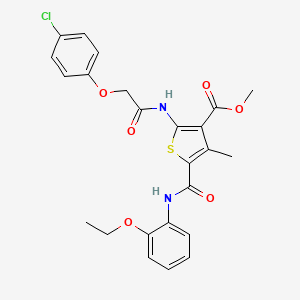

Methyl 2-(2-(4-chlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Description

Methyl 2-(2-(4-chlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by a complex substitution pattern. Its structure includes:

- A 4-chlorophenoxyacetamido group at position 2 of the thiophene ring.

- A 2-ethoxyphenylcarbamoyl moiety at position 5.

- A methyl ester at position 3 and a methyl group at position 4 of the thiophene core.

The chlorophenoxy and ethoxyaryl groups may confer specific binding or solubility properties critical for biological activity .

Properties

Molecular Formula |

C24H23ClN2O6S |

|---|---|

Molecular Weight |

503.0 g/mol |

IUPAC Name |

methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C24H23ClN2O6S/c1-4-32-18-8-6-5-7-17(18)26-22(29)21-14(2)20(24(30)31-3)23(34-21)27-19(28)13-33-16-11-9-15(25)10-12-16/h5-12H,4,13H2,1-3H3,(H,26,29)(H,27,28) |

InChI Key |

CVCDHSBMESUDKN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(4-chlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of various substituents through nucleophilic substitution, acylation, and esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles can be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(4-chlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Methyl 2-(2-(4-chlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-chlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves interactions with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their differentiating features are summarized below:

Key Research Findings and Implications

The 2-ethoxyphenylcarbamoyl group may offer hydrogen-bonding capabilities absent in methyl-substituted analogs (), influencing solubility and receptor binding .

Steric and Electronic Considerations: Bulky substituents (e.g., cyclohexane in ) reduce metabolic clearance but may hinder membrane permeability .

Synthetic and Industrial Relevance :

- Ethyl ester derivatives () are more labile under physiological conditions, whereas methyl esters (target compound) balance stability and hydrolysis rates .

- Positional isomerism in carbamoyl groups (e.g., 2-ethoxy vs. 4-ethoxy in ) significantly alters spatial orientation, impacting target selectivity .

Biological Activity

Methyl 2-(2-(4-chlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a complex thiophene derivative with notable biological activities. This compound features a thiophene ring substituted with various functional groups, including a methyl ester, acetamido, and carbamoyl moieties. The presence of the 4-chlorophenoxy group is particularly significant, as it enhances the compound's potential biological activities.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 487 g/mol. Its structure can be analyzed using various spectroscopic techniques, such as NMR and mass spectrometry, to confirm the presence and arrangement of functional groups.

Biological Activities

Research indicates that compounds similar to methyl 2-(2-(4-chlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate exhibit significant biological activities:

- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.

- Anti-inflammatory Properties : Compounds in this class have been noted for their potential to reduce inflammation markers in vitro.

- Anticancer Potential : Thiophene derivatives are being investigated for their ability to inhibit cancer cell proliferation.

Comparative Biological Activity Table

| Compound Name | Key Functional Groups | Biological Activity |

|---|---|---|

| Methyl 2-(2-(3-chlorophenoxy)acetamido)-5-(phenylcarbamoyl)-4-methylthiophene-3-carboxylate | Chlorophenoxy, Phenyl | Antimicrobial |

| Methyl 2-(2-(4-fluorophenoxy)acetamido)-5-(pyridinylcarbamoyl)-4-methylthiophene-3-carboxylate | Fluorophenoxy, Pyridine | Anti-inflammatory |

| Methyl 2-(2-(4-bromophenoxy)acetamido)-5-(naphthylcarbamoyl)-4-methylthiophene-3-carboxylate | Bromophenoxy, Naphthalene | Anticancer |

The precise mechanism of action for methyl 2-(2-(4-chlorophenoxy)acetamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is still under investigation. However, it is hypothesized that its biological effects may be mediated through interactions with specific protein targets involved in disease pathways. For instance, compounds with similar structures have been shown to interact with enzymes like acetylcholinesterase, which could be relevant for neuroprotective applications .

Case Studies and Research Findings

Several studies have explored the biological activities of thiophene derivatives:

-

Antiviral Studies : Research has indicated that thiophene derivatives exhibit antiviral properties against flavivirus infections, suggesting potential applications in treating viral diseases.

- Study Reference : A study demonstrated that certain thiophene compounds significantly inhibited viral replication in vitro.

-

Anti-inflammatory Effects : In a controlled study, a series of thiophene derivatives were tested for their ability to reduce inflammation in animal models.

- Findings : The results indicated a dose-dependent reduction in pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.